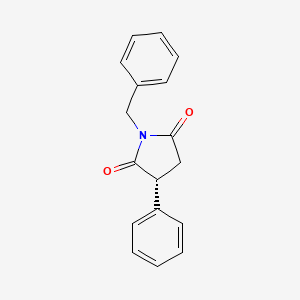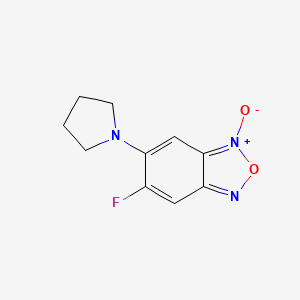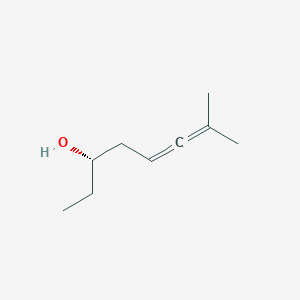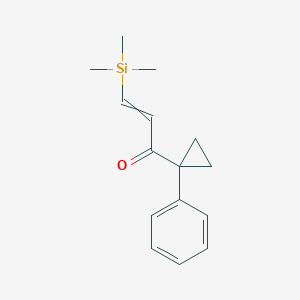
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalenol core and a bromophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalenol Core: This step involves the cyclization of suitable precursors to form the naphthalenol structure.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the naphthalenol core.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (1R,2R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stereoselectivity of the final product.
化学反応の分析
Types of Reactions
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted naphthalenol derivatives.
科学的研究の応用
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthalenol core may also participate in various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Naphthalenol, 2-(2-chlorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-Naphthalenol, 2-(2-fluorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a fluorophenoxy group.
1-Naphthalenol, 2-(2-iodophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with an iodophenoxy group.
Uniqueness
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
特性
CAS番号 |
439940-54-2 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC名 |
(1R,2R)-2-(2-bromophenoxy)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)18/h1-10,15-16,18H/t15-,16-/m1/s1 |
InChIキー |
IBPGBYDRZYCVJC-HZPDHXFCSA-N |
異性体SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)OC3=CC=CC=C3Br)O |
正規SMILES |
C1=CC=C2C(C(C=CC2=C1)OC3=CC=CC=C3Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


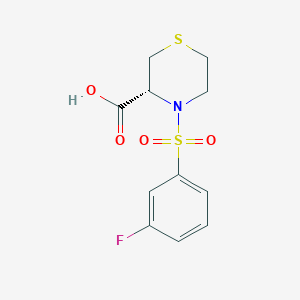
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
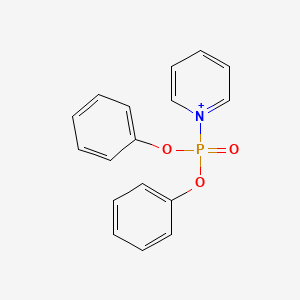
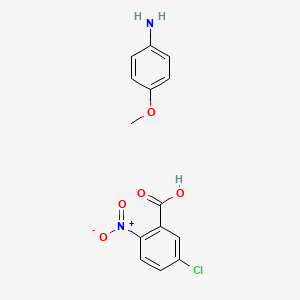
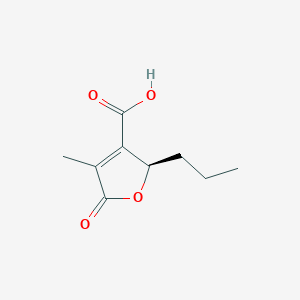
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)


